methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
The exact mass of the compound methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is 456.07913560 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O6S/c1-10-8-9-14(31-10)17(26)15-16(12-6-4-5-7-13(12)23)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZPKJFISWSKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for assessing its application in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 456.4 g/mol. The compound features various functional groups, including a thiazole ring and a pyrrolidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN2O6S |
| Molecular Weight | 456.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 814 |
Antioxidant Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. For instance, the presence of the furan ring may enhance the radical scavenging ability of the compound, potentially offering protective effects against oxidative stress.
Anti-inflammatory Effects
Research on related thiazole derivatives suggests that they may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines could be a critical mechanism through which this compound exerts its effects, making it a candidate for further investigation in inflammatory diseases.
Anticancer Potential
Preliminary studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation. The specific mechanism may involve the induction of apoptosis in cancer cells, although detailed studies on this particular compound are still required to confirm these effects.
Enzyme Inhibition
Compounds similar to this compound have been investigated for their potential as enzyme inhibitors. For example, thiazole derivatives are known to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study on Structural Analogues
A comparative study analyzed the biological activity of several thiazole derivatives, revealing that modifications in the side chains significantly influenced their activity profiles. The study highlighted that fluorinated phenyl groups enhance bioactivity due to increased lipophilicity and improved binding interactions with biological targets .
In Vivo Studies
In vivo experiments conducted on animal models demonstrated that certain thiazole derivatives reduced tumor growth and improved survival rates in cancer-bearing mice. These findings suggest that this compound could have similar therapeutic potential .
Mechanistic Insights
Mechanistic studies indicate that compounds with similar structures may act through multiple pathways, including modulation of signaling pathways related to inflammation and apoptosis. Further research is needed to elucidate the specific pathways affected by this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
